molecular formula C19H29N3O B5847841 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No.: B5847841
M. Wt: 315.5 g/mol
InChI Key: UBLPPDFVIVISEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as CPP, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide works by selectively binding to the NMDA receptor and blocking its activation by glutamate. This receptor is involved in many important functions in the brain, including learning and memory. By blocking its activation, this compound can potentially improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to reduce pain and drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve motor function and reduce brain damage in animal models of stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that this compound can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in pain management, addiction treatment, and stroke recovery. Additionally, researchers could explore the potential of using this compound in combination with other drugs to enhance its effects or reduce its side effects. Finally, researchers could investigate the potential of developing new compounds based on this compound that have improved selectivity and efficacy.

Synthesis Methods

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep process, starting with the reaction of 3-pyridinemethanol with cyclohexanone to form 3-(cyclohexylmethyl)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(cyclohexylmethyl)-4-piperidinecarboxylic acid. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form this compound.

Scientific Research Applications

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in pain management, addiction treatment, and stroke recovery.

Properties

IUPAC Name

1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16/h4,7,10,13,16,18H,1-3,5-6,8-9,11-12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPPDFVIVISEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.